

# Quantitative Analysis of Glycerol-13C3,d8 in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: Glycerol-13C3,d8

Cat. No.: B12059934

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## Application Note

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Glycerol is a central molecule in energy metabolism, serving as a backbone for triglycerides and phospholipids, and as a substrate for gluconeogenesis. The quantification of glycerol in biological matrices is crucial for studying metabolic diseases such as diabetes and obesity, as well as in the context of sports anti-doping, where it is classified as a masking agent. Stable isotope-labeled internal standards are essential for accurate and precise quantification of endogenous analytes by mass spectrometry. **Glycerol-13C3,d8** is a stable isotope-labeled analog of glycerol that serves as an ideal internal standard for LC-MS/MS analysis due to its similar chemical and physical properties to the unlabeled analyte and its distinct mass-to-charge ratio.

This application note provides a detailed protocol for the quantitative analysis of glycerol in human plasma using a simple and rapid protein precipitation extraction followed by LC-MS/MS analysis with **Glycerol-13C3,d8** as an internal standard.

## Experimental Protocols

### Materials and Reagents

- Glycerol (Sigma-Aldrich)



- **Glycerol-13C3,d8** (Sigma-Aldrich)
- Acetonitrile (HPLC grade, Fisher Scientific)
- Methanol (HPLC grade, Fisher Scientific)
- Water (LC-MS grade, Fisher Scientific)
- Ammonium Acetate (Sigma-Aldrich)
- Human Plasma (BioIVT)

## Sample Preparation

A simple protein precipitation method is employed for the extraction of glycerol from human plasma.

- Working Internal Standard Solution: Prepare a working solution of **Glycerol-13C3,d8** in acetonitrile at a concentration of 1 µg/mL.
- Sample Spiking: To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the working internal standard solution.
- Protein Precipitation: Add 200 µL of cold acetonitrile (containing the internal standard) to the plasma sample.
- Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
- Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.



- Reconstitution: Reconstitute the dried extract in 100  $\mu$ L of the initial mobile phase (95:5 Water:Acetonitrile with 10 mM Ammonium Acetate).
- Injection: Inject 10  $\mu$ L of the reconstituted sample into the LC-MS/MS system.

## Liquid Chromatography

- LC System: Shimadzu Nexera X2 or equivalent
- Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7  $\mu$ m)
- Mobile Phase A: Water with 10 mM Ammonium Acetate
- Mobile Phase B: Acetonitrile with 10 mM Ammonium Acetate
- Gradient:
  - 0.0-1.0 min: 95% B
  - 1.0-3.0 min: Ramp to 50% B
  - 3.0-3.1 min: Ramp to 95% B
  - 3.1-5.0 min: Hold at 95% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 10  $\mu$ L

## Mass Spectrometry

- MS System: Sciex Triple Quad 6500+ or equivalent
- Ionization Mode: Electrospray Ionization (ESI), Negative
- Ion Spray Voltage: -4500 V



- Temperature: 500°C
- Curtain Gas: 35 psi
- Collision Gas: 9 psi
- Ion Source Gas 1: 50 psi
- Ion Source Gas 2: 55 psi
- MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)
Glycerol	151.1	59.0	-22
Glycerol-13C3,d8	162.1	62.0	-22

## Data Presentation

**Table 1: Method Validation Parameters**

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r <sup>2</sup> )	> 0.995
LLOQ	1 ng/mL
Accuracy at LLOQ	95.2%
Precision at LLOQ (%CV)	8.7%
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Recovery	> 90%

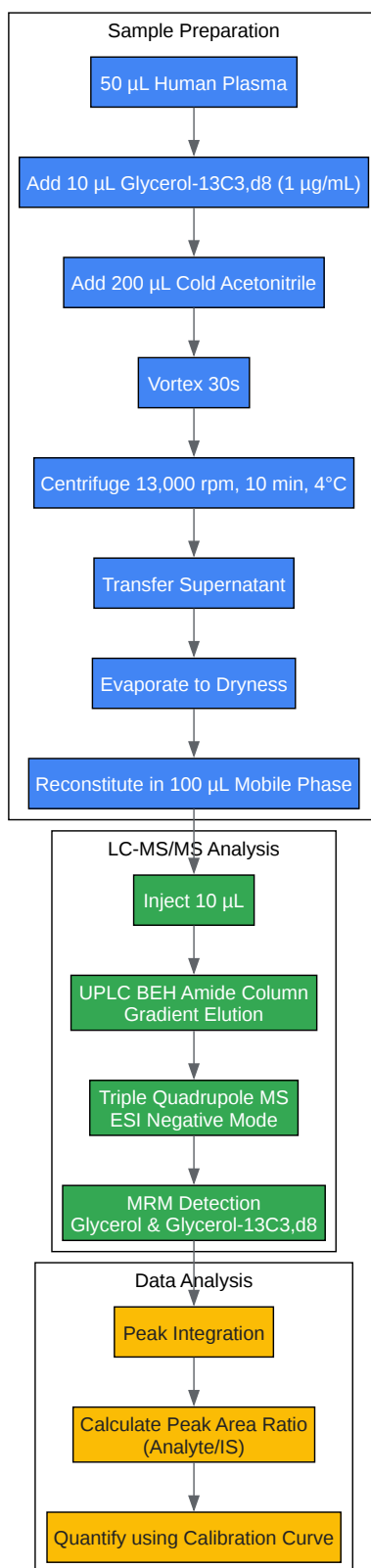


**Table 2: Quantitative Analysis of Glycerol in Human Plasma Samples**

Sample ID	Glycerol Concentration (ng/mL)	%CV (n=3)
Control 1	45.8	4.2
Control 2	52.1	3.8
Test 1	120.5	5.1
Test 2	250.2	3.5

Visualizations

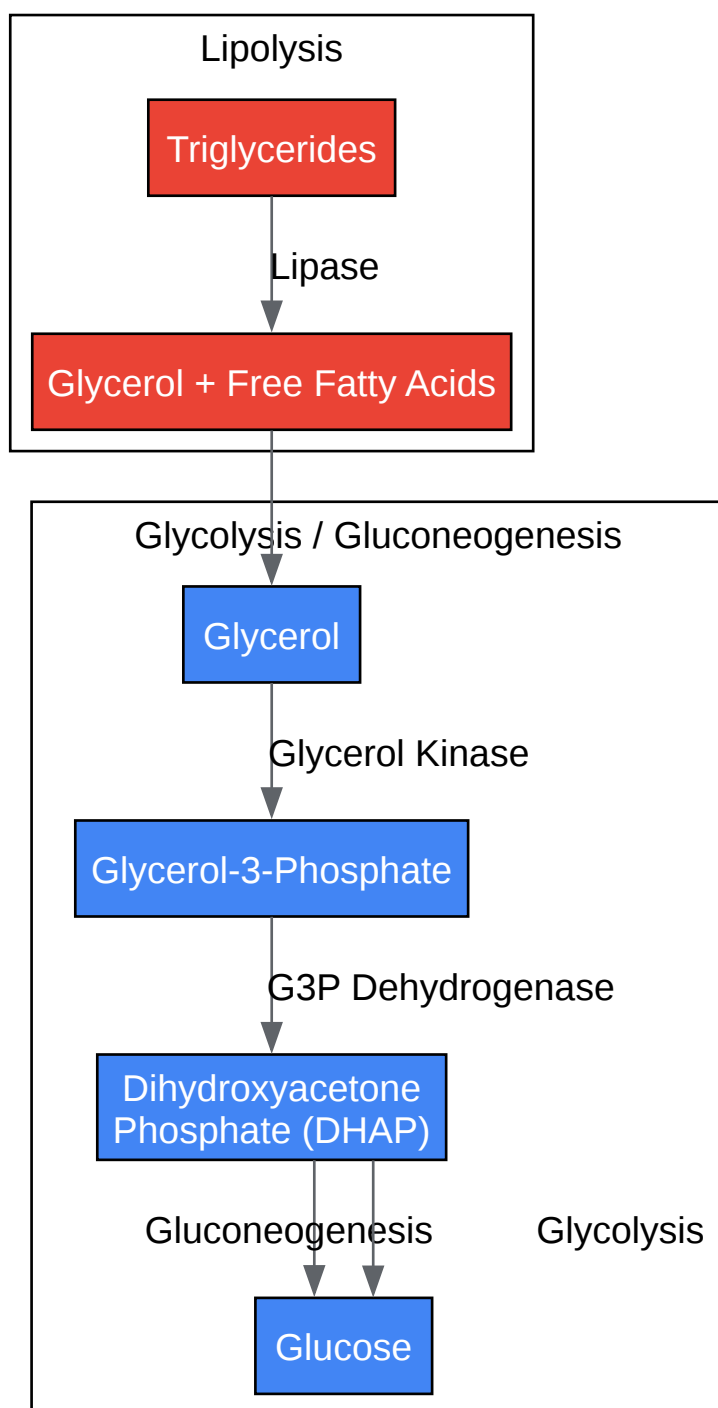




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Caption: Experimental workflow for the LC-MS/MS analysis of glycerol.





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Caption: Simplified glycerol metabolism pathway.

- To cite this document: BenchChem. [Quantitative Analysis of Glycerol- $^{13}\text{C}_3$ ,d8 in Human Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at:



[<https://www.benchchem.com/product/b12059934#lc-ms-ms-method-for-glycerol-13c3-d8-analysis>]

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